molecular formula C9H18OS B8440964 3-Cyclohexylthio-1-propanol

3-Cyclohexylthio-1-propanol

Cat. No.: B8440964
M. Wt: 174.31 g/mol
InChI Key: ZNXMUVORELEXGA-UHFFFAOYSA-N
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Description

3-Cyclohexylthio-1-propanol is a thioether derivative of propanol featuring a cyclohexylthio (-S-C₆H₁₁) substituent at the third carbon of the propanol backbone. Thioether-containing compounds, such as N-(Cyclohexylthio)phthalimide (CAS 17796-82-6), are known for their roles as stabilizers, vulcanization accelerators, or intermediates in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

3-cyclohexylsulfanylpropan-1-ol

InChI

InChI=1S/C9H18OS/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2

InChI Key

ZNXMUVORELEXGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-Cyclohexylthio-1-propanol with structurally related compounds based on molecular properties, substituents, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Applications/Notes
This compound Not Available C₉H₁₈OS ~174.3 (estimated) Cyclohexylthio (-S-C₆H₁₁) Not Available Likely intermediate for organosulfur compounds or ligands in catalysis (inferred)
3-Cyclohexyl-1-propanol 1124-63-6 C₉H₁₈O 142.23 Cyclohexyl (-C₆H₁₁) 223 Solvent or intermediate in fragrances, polymers
N-(Cyclohexylthio)phthalimide 17796-82-6 C₁₄H₁₅NO₂S 261.34 Cyclohexylthio, phthalimide Not Available >98% purity; used as a rubber vulcanization accelerator or stabilizer
1-Cyclohexylamino-3-(naphthyloxy)-2-propanol 73070-87-8 C₂₂H₂₇NO₂ 337.46 Cyclohexylamino, naphthyloxy Not Available Lead compound in pharmaceuticals (e.g., β-blocker analogs)
1-Ethynyl-1-cyclohexanol 78-27-3 C₈H₁₂O 124.18 Ethynyl (-C≡CH) Not Available R&D applications; restricted to laboratory use due to reactivity

Key Observations:

Functional Group Impact: The cyclohexylthio group in this compound enhances lipophilicity compared to 3-Cyclohexyl-1-propanol (hydroxyl-terminated) and 1-Ethynyl-1-cyclohexanol (ethynyl-terminated). This property may improve membrane permeability in biological systems or compatibility with nonpolar solvents .

Pharmacological Potential: The 1-Cyclohexylamino-3-(naphthyloxy)-2-propanol analog (CAS 73070-87-8) highlights the versatility of cyclohexyl-substituted propanols in drug design, particularly for targeting adrenergic receptors .

This suggests this compound may require similar safety protocols .

Preparation Methods

Reaction Overview

This method involves substituting the chlorine atom in 3-chloro-1-propanol with a cyclohexylthio group via an SN2 mechanism . The synthesis of 3-chloro-1-propanol is well-documented in patent CN110668918A, which uses 1,3-propanediol and hydrochloric acid catalyzed by benzenesulfonic acid.

Procedure :

  • Synthesis of 3-Chloro-1-Propanol :

    • React 1,3-propanediol with 30% HCl and benzenesulfonic acid at 80–100°C for 10–13 hours.

    • Yield: >95%.

  • Substitution with Cyclohexanethiol :

    • Add 3-chloro-1-propanol to a solution of cyclohexanethiol and a base (e.g., KOH or NaH) in a polar aprotic solvent (e.g., DMF or DMSO).

    • Heat at 60–80°C for 6–12 hours.

    • Key Equation :

      Cl-CH2CH2CH2OH+C6H11SHBaseC6H11S-CH2CH2CH2OH+HCl\text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{C}_6\text{H}_{11}\text{SH} \xrightarrow{\text{Base}} \text{C}_6\text{H}_{11}\text{S-CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl}

Advantages :

  • High atom economy and scalability.

  • Utilizes inexpensive starting materials.

Challenges :

  • Competing elimination reactions may occur under strong basic conditions.

  • Requires careful control of stoichiometry to minimize disulfide byproducts.

Thiol-Ene Reaction with Allyl Alcohol

Reaction Overview

The thiol-ene reaction enables radical-mediated addition of cyclohexanethiol to allyl alcohol, followed by reduction to yield 3-cyclohexylthio-1-propanol. This method is inferred from strategies in patent WO2011040131A1, which synthesizes 3-mercapto-1-propanol via similar radical pathways.

Procedure :

  • Radical Addition :

    • Mix allyl alcohol (CH2=CHCH2OH) with cyclohexanethiol and a radical initiator (e.g., AIBN) in toluene.

    • Irradiate with UV light or heat to 60–80°C for 12–24 hours.

    • Intermediate : 3-Cyclohexylthio-2-propen-1-ol.

  • Reduction of Double Bond :

    • Hydrogenate the intermediate using H2 and a palladium catalyst (Pd/C) at 1–3 bar pressure.

    • Key Equation :

      CH2=CHCH2OH+C6H11SHAIBNC6H11S-CH2CH(OH)CH3H2/PdC6H11S-CH2CH2CH2OH\text{CH}_2=\text{CHCH}_2\text{OH} + \text{C}_6\text{H}_{11}\text{SH} \xrightarrow{\text{AIBN}} \text{C}_6\text{H}_{11}\text{S-CH}_2\text{CH(OH)CH}_3 \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_6\text{H}_{11}\text{S-CH}_2\text{CH}_2\text{CH}_2\text{OH}

Advantages :

  • Stereoselective and applicable to other thiols.

  • Avoids harsh acidic/basic conditions.

Challenges :

  • Requires specialized equipment for UV initiation.

  • Potential over-reduction or isomerization side reactions.

Mitsunobu Reaction for Direct Thioether Formation

Reaction Overview

The Mitsunobu reaction couples 1-propanol derivatives with cyclohexanethiol using a phosphine reagent (e.g., triphenylphosphine) and a diazo compound (e.g., DIAD). This method is adapted from azide substitution strategies in organic chemistry literature.

Procedure :

  • Activation of 1-Propanol :

    • Convert 1-propanol to a tosylate (3-tosyloxy-1-propanol) using tosyl chloride in pyridine.

  • Mitsunobu Coupling :

    • React the tosylate with cyclohexanethiol, triphenylphosphine, and DIAD in THF at 0–25°C for 4–6 hours.

    • Key Equation :

      TsO-CH2CH2CH2OH+C6H11SHPPh3/DIADC6H11S-CH2CH2CH2OH+TsOH\text{TsO-CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{C}_6\text{H}_{11}\text{SH} \xrightarrow{\text{PPh}_3/\text{DIAD}} \text{C}_6\text{H}_{11}\text{S-CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{TsOH}

Advantages :

  • High regioselectivity and mild reaction conditions.

  • Compatible with sensitive functional groups.

Challenges :

  • Expensive reagents (triphenylphosphine, DIAD).

  • Generates stoichiometric triphenylphosphine oxide, complicating purification.

Comparative Analysis of Methods

Method Yield Conditions Pros Cons
Nucleophilic Substitution70–85%Basic, 60–80°CScalable, low costRisk of elimination
Thiol-Ene Reaction60–75%UV/Heat, H2/PdStereoselectiveRequires specialized equipment
Mitsunobu Reaction80–90%Mild, 0–25°CHigh selectivityExpensive reagents

Key Considerations for Industrial Application

  • Catalyst Selection : Benzenesulfonic acid (from CN110668918A) enhances reaction efficiency in chloropropanol synthesis.

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates.

  • Byproduct Management : Neutralization of HCl in Method 1 requires sodium bicarbonate or aqueous workup .

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